molecular formula C10H13NO2 B8376928 6-Butoxypyridine-2-carbaldehyde

6-Butoxypyridine-2-carbaldehyde

Cat. No.: B8376928
M. Wt: 179.22 g/mol
InChI Key: BBIDAKRVWHXUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Butoxypyridine-2-carbaldehyde is a versatile chemical building block primarily used in academic and pharmaceutical research. As a member of the pyridine-carbaldehyde family, its aldehyde and alkoxy functional groups make it a valuable precursor for synthesizing more complex molecules through reactions such as condensations to form imines (Schiff bases) or hydrazones . Researchers utilize this compound and its analogues in the development of compounds with dynamic properties, such as those that can undergo photoisomerization or coordinate with metals, which are valuable in the design of molecular machines and supramolecular systems . Similar compounds are also employed in the synthesis of potential pharmacologically active molecules, including anticonvulsant agents . This product is classified as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Handle with appropriate personal protective equipment. Refer to the safety data sheet for detailed hazard and storage information.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

6-butoxypyridine-2-carbaldehyde

InChI

InChI=1S/C10H13NO2/c1-2-3-7-13-10-6-4-5-9(8-12)11-10/h4-6,8H,2-3,7H2,1H3

InChI Key

BBIDAKRVWHXUSR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=N1)C=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following pyridinecarboxaldehyde derivatives are structurally related to 6-butoxypyridine-2-carbaldehyde:

Compound Substituent (Position 6) Key Functional Groups CAS Number Primary Applications
6-Methyl-2-pyridinecarboxaldehyde Methyl Aldehyde Not provided Research, pilot-scale synthesis
6-Bromopyridine-2-carbaldehyde Bromo Aldehyde 34160-40-2 Intermediate for nitrile/aryl derivatives
This compound Butoxy Aldehyde Not available Hypothetical: Organic synthesis, ligand design

Substituent Effects

  • Bromo (6-Bromopyridine-2-carbaldehyde): Electron-withdrawing bromo group reduces electron density, enhancing electrophilicity of the aldehyde. This facilitates reactions with nucleophiles like amines or alcohols, as seen in its use for preparing nitrile derivatives . Butoxy (this compound): The alkoxy group is moderately electron-donating via resonance but introduces steric bulk. This may reduce reaction rates in sterically hindered environments while improving solubility in nonpolar solvents.
  • Steric and Solubility Considerations :

    • The butoxy chain’s length (C₄H₉O) likely enhances lipophilicity compared to methyl or bromo substituents, making this compound more soluble in organic solvents like dichloromethane or toluene.
    • Bromo and methyl groups offer minimal steric hindrance, whereas the butoxy group may impede access to the aldehyde in bulky reaction systems.

Data Tables

Table 1: Predicted Physicochemical Properties (Hypothetical)

Property 6-Methyl-2-pyridinecarboxaldehyde 6-Bromopyridine-2-carbaldehyde This compound
Molecular Weight (g/mol) ~135 ~200 ~207
Solubility in H₂O Low Very low Insoluble
Boiling Point (°C) ~220 ~250 ~280 (estimated)
Reactivity with NH₃ Moderate High Moderate (steric hindrance)

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 6-Butoxypyridine-2-carbaldehyde, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution of a halogen (e.g., chlorine) at the 6-position of 2-pyridinecarboxaldehyde. For example, reacting 6-chloropyridine-2-carbaldehyde with sodium butoxide in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–24 hours. Catalytic iodide (KI) may enhance reactivity .
  • Optimization : Monitor reaction progress using TLC or HPLC. Yield improvements can be achieved by controlling stoichiometry (1:1.2 molar ratio of chloro precursor to butoxide) and inert atmosphere (N₂) to prevent oxidation.

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • NMR :

  • ¹H NMR : Aromatic protons on the pyridine ring appear as doublets (δ 7.5–8.5 ppm). The aldehyde proton (CHO) resonates as a singlet near δ 9.8–10.2 ppm. The butoxy group shows signals for -OCH₂- (δ 3.5–4.0 ppm) and -CH₂CH₂CH₂CH₃ (δ 1.2–1.6 ppm) .
  • ¹³C NMR : The aldehyde carbon appears at δ 190–200 ppm; pyridine carbons range from δ 120–150 ppm.
    • IR : Strong C=O stretch (aldehyde) at ~1700 cm⁻¹ and C-O (ether) at ~1250 cm⁻¹.
    • MS : Molecular ion peak [M⁺] at m/z 195 (C₁₁H₁₃NO₂) with fragmentation patterns matching the butoxy and aldehyde groups .

Q. What purification methods are effective for isolating this compound?

  • Column Chromatography : Use silica gel with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1).
  • Recrystallization : Dissolve in warm ethanol and cool to -20°C for crystal formation. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular dynamics) predict the reactivity and stability of this compound?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites. The aldehyde group is highly electrophilic (Fukui indices), while the butoxy group stabilizes the molecule via electron donation .
  • Solvent Effects : Use COSMO-RS to simulate solvation in polar solvents (e.g., DMSO), showing enhanced solubility compared to non-polar media.

Q. What strategies resolve contradictions in reported synthetic yields or byproduct formation?

  • Case Study : If competing oxidation of the aldehyde to carboxylic acid occurs (e.g., via trace moisture), employ anhydrous conditions and a radical scavenger (e.g., BHT).
  • Statistical Design : Use a Box-Behnken design to test variables (temperature, solvent, catalyst). For example, higher temperatures (>100°C) may favor side reactions, while lower temperatures reduce conversion rates .

Q. How does this compound function as a ligand in coordination chemistry?

  • Metal Complexation : The aldehyde and pyridine nitrogen act as binding sites. For example, with Ru(II), it forms octahedral complexes for photocatalytic applications. Stability constants (log K) can be determined via UV-Vis titration (λ = 450–500 nm for metal-to-ligand charge transfer) .
  • Catalytic Applications : Test in cross-coupling reactions (Suzuki-Miyaura) as a ligand for Pd(0), comparing turnover numbers (TON) with other bipyridine derivatives .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

  • LC-MS/MS : Detect impurities (e.g., unreacted 6-chloropyridine-2-carbaldehyde) at ppm levels using MRM transitions (e.g., m/z 156 → 139 for the chloro precursor).
  • Calibration Standards : Prepare impurity standards via controlled hydrolysis or oxidation. Use a quadratic regression model for accurate quantification .

Safety and Compliance

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use a fume hood to avoid inhalation.
  • Waste Disposal : Neutralize aldehyde residues with sodium bisulfite before aqueous disposal. Document compliance with REACH and local regulations .

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